molecular formula C7H10O2 B029437 (R)-Cyclohex-3-enecarboxylic acid CAS No. 5709-98-8

(R)-Cyclohex-3-enecarboxylic acid

Cat. No. B029437
CAS RN: 5709-98-8
M. Wt: 126.15 g/mol
InChI Key: VUSWCWPCANWBFG-LURJTMIESA-N
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Description

(R)-Cyclohex-3-enecarboxylic acid, also known as (R)-3-hydroxycyclohex-2-enecarboxylic acid or (R)-3-hydroxycyclohex-2-en-1-oic acid, is a chiral hydroxy acid that is used as a building block in organic synthesis. It is a white solid with a melting point of 97-98°C, and is soluble in water and organic solvents. It is used as a starting material in the synthesis of a wide range of compounds such as pharmaceuticals, agrochemicals, and natural products.

Scientific Research Applications

Bioactive Polylactic Acid in Environmental Chemistry

Polylactic acid is a substitute for traditional petrochemical-based polymers . It’s used in the production of bioplastics, which are carbon neutral and often biodegradable . The surface of polylactic acid can be modified by chemical treatment, photografting, surface entrapment, plasma treatment, and coating . Bioactive compounds can be incorporated by encapsulation, impregnation, melt blending, solvent casting, electrospinning, and in situ polymerization .

Polylactic Acid in Biomedical Applications

Polylactic acid’s unique combination of properties makes it suitable for a wide variety of applications . Its biocompatibility and non-toxicity are highly valued in biomedical applications . This surface modification approach holds potential for enhancing the bioactivity and cell affinity of polylactic acid implants, thus contributing to their efficacy in biomedical applications .

Polylactic Acid in Packaging Applications

Polylactic acid’s transparency, tensile strength, wearability, solubility profile, biodegradability, breathability, and barrier properties make it an attractive choice for food and beverage packaging . Coating polylactic acid films for packaging applications aims to address the inherent limitations of polylactic acid, such as its poor gas barrier properties .

Lipoic Acid-Based Polymers in Biomedical Applications

Lipoic acid (LA) is a versatile antioxidant that has been used in the treatment of various oxidation–reduction diseases over the past 70 years . The dynamic disulfide bond of LA is highly active, enabling the formation of poly (lipoic acid) (PLA) via ring-opening polymerization . PLA-based materials have been used in various biomedical applications, including antibacterial, anti-inflammation, anticancer, adhesive, flexible electronics, and 3D-printed tissue scaffolds .

properties

IUPAC Name

(1R)-cyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,8,9)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSWCWPCANWBFG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353089
Record name (R)-Cyclohex-3-enecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Cyclohex-3-enecarboxylic acid

CAS RN

5709-98-8
Record name (1R)-3-Cyclohexene-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5709-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Cyclohex-3-enecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-cyclohex-3-ene-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.162.633
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The 4-hydroxy group of 4-hydroxybenzoic acid is protected by reacting 4-hydroxybenzoic acid, 5 g (0.036 mol), obtained commercially, with benzyl chloride, 5.1 g (0.04 mol) in ethanol:water (1:1) containing 5 g K2CO3 (0.04 mol) at a temperature of 30 degrees C. for 12 hours. The 4-PgO benzoic acid is converted to the acid chloride using thionyl chloride by a procedure similar to that employed for producing 3-cyclohexene carboxylic acid chloride from 3-cyclohexene carboxylic acid in Example I.
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Synthesis routes and methods II

Procedure details

The present invention relates to a method for preparing a cyclohexyl phenyl ketone from a 1,3 butadiene and acrylic acid without a purification or separation step and, more particularly, to a synthesis method of cyclohexyl phenyl ketone that includes carrying out a [2+4] Diels-Alder reaction of 1,3-butadiene and acrylic acid in the presence or absence of benzene or a non-aromatic organic solvent to yield 3-cyclohexene-1-carboxylic acid, a hydrogenation reaction to yield cyclohexanecarboxylic acid, a chlorination reaction to prepare a cyclohexanecarbonyl chloride; and a Friedel-Crafts reaction in the same reactor without purifying or separating the cyclohexanecarboxylic acid to prepare a cyclohexyl phenyl ketone with a high yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-Cyclohex-3-enecarboxylic acid
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(R)-Cyclohex-3-enecarboxylic acid
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